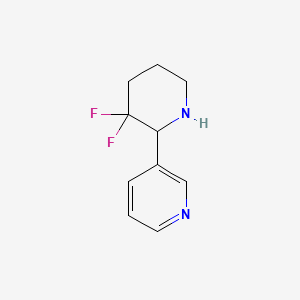![molecular formula C9H6N4O2 B13043874 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[4,5-g]quinazoline-2(1H)-one: Known for its potential as an EGFR inhibitor.
Quinazoline derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness
2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its oxazole ring imparts distinct chemical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H6N4O2 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
2-amino-7H-[1,3]oxazolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H6N4O2/c10-9-13-6-1-4-5(2-7(6)15-9)11-3-12-8(4)14/h1-3H,(H2,10,13)(H,11,12,14) |
Clave InChI |
PDKCGKAAXQQQNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC3=C1N=C(O3)N)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5,6,7-Tetrahydrooxazolo[4,5-C]Pyridine-2-Carboxylate Hydrochloride](/img/structure/B13043792.png)


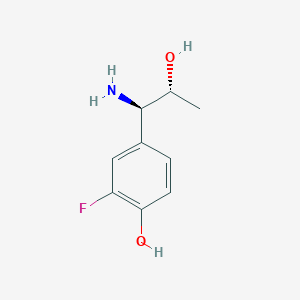
![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)
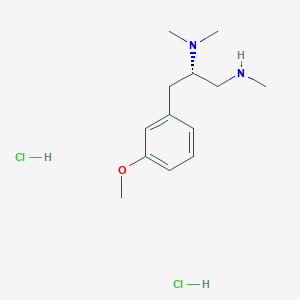

![Methyl 1-hydroxy-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13043823.png)

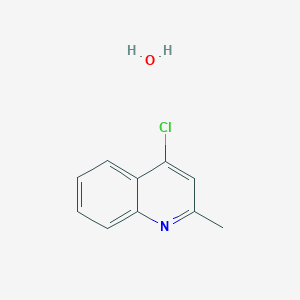
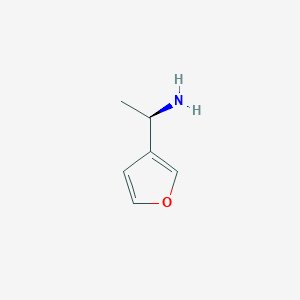
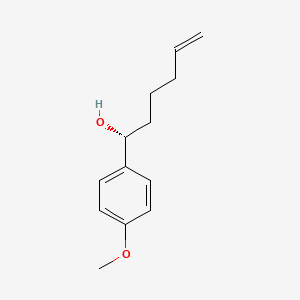
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine](/img/structure/B13043853.png)
